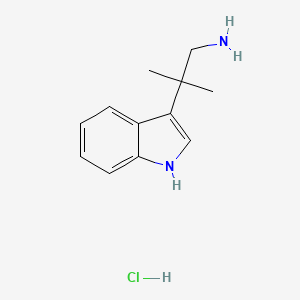

2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride

Description

BenchChem offers high-quality 2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(1H-indol-3-yl)-2-methylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2.ClH/c1-12(2,8-13)10-7-14-11-6-4-3-5-9(10)11;/h3-7,14H,8,13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNKHXRCEFPEPTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)C1=CNC2=CC=CC=C21.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80705268 | |

| Record name | 2-(1H-Indol-3-yl)-2-methylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80705268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942148-13-2 | |

| Record name | 1H-Indole-3-ethanamine, β,β-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=942148-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1H-Indol-3-yl)-2-methylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80705268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(1H-indol-3-yl)-2-methylpropan-1-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride, a tryptamine derivative with significant potential in medicinal chemistry. The document explores multiple synthetic strategies, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the different routes. The primary focus is on a robust and scalable pathway involving the Friedel-Crafts alkylation of indole followed by nitro group reduction. Alternative approaches, including the Strecker synthesis and reductive amination, are also discussed to provide a complete landscape for researchers in drug discovery and development. This guide is intended to serve as a practical resource for the efficient and reliable synthesis of this target compound.

Introduction

Indole and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Tryptamines, a class of indole-containing compounds, exhibit a wide range of biological activities, making them attractive targets for drug discovery programs. 2-(1H-indol-3-yl)-2-methylpropan-1-amine, in particular, presents a unique structural motif with potential applications in various therapeutic areas. This guide details reliable and reproducible synthetic routes to obtain its hydrochloride salt, a form often preferred for its improved stability and solubility.

Primary Synthetic Pathway: Friedel-Crafts Alkylation and Subsequent Reduction

This is often considered the most direct and efficient route for the synthesis of the target compound. It involves a two-step process: the introduction of a nitro-containing side chain to the indole core via a Friedel-Crafts type reaction, followed by the reduction of the nitro group to the desired primary amine.

Step 1: Synthesis of 3-(2-Methyl-2-nitropropyl)-1H-indole

The key to this pathway is the successful alkylation of indole at the C3 position with a suitable electrophile. A common and effective method is the reaction of indole with a nitroalkene, which can be generated in situ or used directly.[2][3]

Reaction Scheme:

Caption: Friedel-Crafts alkylation of indole.

Mechanistic Insight: The Friedel-Crafts alkylation of indoles with nitroalkenes is a powerful C-C bond-forming reaction.[2] The reaction is typically catalyzed by a Lewis acid, which activates the nitroalkene, making it more susceptible to nucleophilic attack by the electron-rich indole ring at the C3 position.[4] The use of a chiral catalyst can lead to an enantioselective synthesis.[3]

Experimental Protocol:

-

Reaction Setup: To a solution of indole (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or acetonitrile, add a Lewis acid catalyst (e.g., 0.1 equivalents of Zinc triflate, Zn(OTf)₂).

-

Addition of Alkylating Agent: Slowly add 2-methyl-2-nitro-1-propanol (1.2 equivalents) to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 3-(2-methyl-2-nitropropyl)-1H-indole.[1][5]

Step 2: Reduction of 3-(2-Methyl-2-nitropropyl)-1H-indole to 2-(1H-indol-3-yl)-2-methylpropan-1-amine

The reduction of the nitro group to a primary amine is a critical step. Several reducing agents can be employed, with catalytic hydrogenation and metal hydride reduction being the most common.

Reaction Scheme:

Caption: Reduction of the nitro intermediate to the primary amine.

Causality in Experimental Choices:

-

Catalytic Hydrogenation: This method is often preferred for its milder reaction conditions and cleaner work-up.[6][7] Catalysts such as Palladium on carbon (Pd/C) or Raney Nickel are commonly used under a hydrogen atmosphere. The choice of solvent can influence the reaction rate and selectivity.

-

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a powerful reducing agent capable of reducing a wide range of functional groups, including nitroalkanes.[8][9] This method is highly effective but requires anhydrous conditions and careful handling due to the pyrophoric nature of the reagent.

Experimental Protocol (Catalytic Hydrogenation):

-

Reaction Setup: Dissolve 3-(2-methyl-2-nitropropyl)-1H-indole (1 equivalent) in a suitable solvent like methanol or ethanol in a hydrogenation vessel.

-

Catalyst Addition: Add a catalytic amount of 10% Pd/C (e.g., 10 mol%).

-

Hydrogenation: Purge the vessel with hydrogen gas and maintain a positive pressure (e.g., 50 psi). Stir the reaction mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

-

Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude 2-(1H-indol-3-yl)-2-methylpropan-1-amine. The product can be further purified by crystallization or chromatography if necessary.

Step 3: Formation of the Hydrochloride Salt

The final step involves the conversion of the free amine to its hydrochloride salt for improved stability and handling.

Experimental Protocol:

-

Dissolution: Dissolve the crude or purified 2-(1H-indol-3-yl)-2-methylpropan-1-amine in a minimal amount of a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Acidification: Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., ethereal HCl or methanolic HCl) dropwise with stirring.

-

Precipitation: The hydrochloride salt will precipitate out of the solution.

-

Isolation: Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield 2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride.

Alternative Synthetic Pathways

While the Friedel-Crafts alkylation route is highly effective, other synthetic strategies can also be employed, depending on the availability of starting materials and desired scalability.

Pathway 2: Strecker Synthesis

The Strecker synthesis provides a classic method for the preparation of α-amino acids and their derivatives.[10][11][12][13][14][15] This route would commence with 3-acetylindole.

Workflow Diagram:

Caption: Strecker synthesis route to the target compound.

Rationale:

-

Synthesis of 3-Acetylindole: This starting material can be readily prepared from indole via Friedel-Crafts acylation with acetic anhydride or acetyl chloride.[11][16][17][18][19]

-

Strecker Reaction: 3-Acetylindole is reacted with a source of ammonia (e.g., ammonium chloride) and a cyanide source (e.g., potassium cyanide) to form an α-aminonitrile intermediate.[13][14]

-

Nitrile Reduction: The resulting aminonitrile is then reduced to the primary amine using a strong reducing agent like LiAlH₄.[8][9][20][21]

-

Salt Formation: The final product is converted to its hydrochloride salt as previously described.

Pathway 3: Reductive Amination

Reductive amination is a versatile method for synthesizing amines from carbonyl compounds.[22][23][24][25][26] This pathway would involve the synthesis of a ketone precursor.

Workflow Diagram:

Caption: Reductive amination route to the target compound.

Rationale:

-

Synthesis of 1-(1H-indol-3-yl)-2-methylpropan-1-one: This ketone intermediate can be synthesized via Friedel-Crafts acylation of indole with isobutyryl chloride.[27]

-

Reductive Amination: The ketone is then reacted with ammonia in the presence of a reducing agent (e.g., sodium cyanoborohydride, catalytic hydrogenation) to form the target primary amine.

-

Salt Formation: The final product is converted to its hydrochloride salt.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Step |

| 3-(2-Methyl-2-nitropropyl)-1H-indole | C₁₂H₁₄N₂O₂ | 218.25 | Friedel-Crafts Alkylation of Indole |

| 2-(1H-indol-3-yl)-2-methylpropan-1-amine | C₁₂H₁₆N₂ | 188.27 | Reduction of Nitro Group |

| 2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride | C₁₂H₁₇ClN₂ | 224.73 | Reaction with HCl |

| 3-Acetylindole | C₁₀H₉NO | 159.19 | Friedel-Crafts Acylation of Indole |

| 1-(1H-indol-3-yl)-2-methylpropan-1-one | C₁₂H₁₃NO | 187.24 | Friedel-Crafts Acylation of Indole |

Conclusion

This technical guide has detailed three viable synthetic pathways for the preparation of 2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride. The Friedel-Crafts alkylation of indole with a nitroalkene followed by reduction of the nitro group represents a highly efficient and direct approach. Alternative routes utilizing the Strecker synthesis or reductive amination offer flexibility in terms of starting materials and reaction conditions. The choice of the optimal pathway will depend on factors such as the scale of the synthesis, the availability of reagents, and the specific expertise of the research team. The provided experimental protocols and mechanistic discussions aim to equip researchers with the necessary knowledge to successfully synthesize this valuable tryptamine derivative for further investigation in drug discovery and development.

References

- El-Sawy, E. R., Abdel-Aziz, M. S., & Kirsch, G. (2025). 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds. Current Organic Synthesis, 22(3), 328-341.

-

Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

- Synthesis, characterization and biological evaluation of 3-acetylindole derivatives as anti-microbial and antioxidant agents. (2017). Indo American Journal of Pharmaceutical Sciences, 4(4), 856-861.

-

ResearchGate. (n.d.). Synthesis of 3-Acetyl indole from 1,3- diacetylindole Step 2: Bromination of 3-acetyl indole. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 3-acetyl indole. Synthesis of 1,3-Diacetyl Indole. Retrieved from [Link]

-

Wikipedia. (2023). Strecker amino acid synthesis. Retrieved from [Link]

- Tang, Y., et al. (2004). Enantioselective Friedel-Crafts Alkylation of the Indole Nucleus. The Journal of Organic Chemistry, 69(4), 1309–1313.

- Ji, J., et al. (2007). Asymmetric Friedel−Crafts Alkylations of Indoles with Nitroalkenes Catalyzed by Zn(II)−Bisoxazoline Complexes. The Journal of Organic Chemistry, 72(25), 9847–9850.

-

Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

- Aydin, M., & Yilmaz, I. (2021). Enantioselective Friedel-Crafts alkylation of indole with nitroalkenes in the presence of bifunctional squaramide organocatalyst. Tetrahedron Letters, 83, 153153.

-

ChemTube3D. (n.d.). Indole Alkylation - Intramolecular Friedel-Crafts. Retrieved from [Link]

-

Wikipedia. (2023). Strecker amino acid synthesis. Retrieved from [Link]

- Aksenov, A. V., et al. (2021). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. Molecules, 26(20), 6132.

-

ResearchGate. (n.d.). Synthesis of (S)‐ 30(1H‐indol‐3‐yl) propan‐1‐ones 283 (a–r). Retrieved from [Link]

- Kumar, R., & Van der Eycken, E. V. (2022). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. ACS Omega, 7(41), 36091–36121.

- Fang, Z., et al. (2012). 3-(2-Methyl-2-nitro-prop-yl)-1H-indole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1758.

- Metwally, M. A., et al. (2009). 3-Acetylindoles: Synthesis, Reactions and Biological Activities. Journal of the Chinese Chemical Society, 56(4), 614-635.

-

Sciencemadness.org. (2017). 3-acetylindole. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 2-amino-1-(1H-indol-3-yl)-2-methyl-1-propanone. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]

-

YouTube. (2023). Reduction of Imines and Nitriles with LiAlH4. Retrieved from [Link]

-

PubMed. (2020). Multicomponent synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 3-methyl-2-nitro-1H-indole. Retrieved from [Link]

- Google Patents. (n.d.). EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.

- Smith, C. D., et al. (2014). Automated Multistep Continuous Flow Synthesis of 2-(1H-Indol-3-yl)

- Aksenov, A. V., et al. (2021). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. Molecules, 26(20), 6132.

- Google Patents. (n.d.). US4564677A - Preparation of N-amino compounds.

-

Master Organic Chemistry. (n.d.). Reduction of nitriles to primary amines with LiAlH4. Retrieved from [Link]

-

Frontiers. (2022). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Retrieved from [Link]

-

ResearchGate. (n.d.). Organocatalytic Reductive Amination of Aldehydes with 2-Propanol: Efficient Access to N -Alkylated Amines. Retrieved from [Link]

-

YouTube. (2023). Reduction of nitriles to amines using LiAlH4. Retrieved from [Link]

-

eScholarship. (2021). Chemo- and Site-Selective Reductions Catalyzed by a Supramolecular Host and a Pyridine-Borane Cofactor. Retrieved from [Link]

-

Chemsrc. (n.d.). 3-(2-METHYL-2-NITROPROPYL)INDOLE. Retrieved from [Link]

- Google Patents. (n.d.). CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.

- 20230818 Indole Synthesis SI. (2023).

-

FKIT. (2018). Reductive Amination of 1-Hydroxy-2-propanone Over Nickel and Copper Catalysts. Retrieved from [Link]

-

Journal of Chemical Technology and Metallurgy. (2019). Hydrogenation of aromatic nitro-compounds of а different structure in a liquid phase. Retrieved from [Link]

- Aksenov, A. V., et al. (2022). Improved Method for Preparation of 3-(1H-Indol-3-yl)benzofuran-2(3H)-ones. Molbank, 2022(2), M1369.

Sources

- 1. 3-(2-Methyl-2-nitro-prop-yl)-1H-indole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. abis-files.metu.edu.tr [abis-files.metu.edu.tr]

- 4. chemtube3d.com [chemtube3d.com]

- 5. 3-(2-METHYL-2-NITROPROPYL)INDOLE | CAS#:835-40-5 | Chemsrc [chemsrc.com]

- 6. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

- 7. journal.uctm.edu [journal.uctm.edu]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone – Oriental Journal of Chemistry [orientjchem.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Strecker Synthesis [organic-chemistry.org]

- 15. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 16. benthamdirect.com [benthamdirect.com]

- 17. thepharmajournal.com [thepharmajournal.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 21. m.youtube.com [m.youtube.com]

- 22. Multicomponent synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Frontiers | Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols [frontiersin.org]

- 24. researchgate.net [researchgate.net]

- 25. escholarship.org [escholarship.org]

- 26. silverstripe.fkit.hr [silverstripe.fkit.hr]

- 27. 1-(1H-indol-3-yl)-2-methylpropan-1-one | 57642-07-6 [sigmaaldrich.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-(1H-indol-3-yl)-2-methylpropan-1-amine Hydrochloride

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride (Compound 1 ). As a novel indole derivative, a thorough understanding of its fundamental characteristics is paramount for its application in research and drug development. This document outlines detailed methodologies for the determination of key parameters including melting point, solubility, and pKa. Furthermore, it presents a detailed analysis of its structural and analytical properties through spectroscopic and chromatographic techniques. The protocols and data herein are presented to ensure scientific integrity, enabling researchers to reproduce and validate these findings.

Introduction

Indole and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged scaffolds in medicinal chemistry. Compound 1 , 2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride, is a primary amine featuring a substituted indole core. The hydrochloride salt form is intended to enhance its aqueous solubility and stability, crucial attributes for pharmaceutical development. This guide serves as a foundational resource, detailing the essential physicochemical and analytical characteristics of this compound.

Molecular Structure:

Chemical Formula: C₁₂H₁₇ClN₂ Molecular Weight: 224.73 g/mol CAS Number: 942148-13-2

Solid-State Properties

Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. For amine hydrochlorides, this thermal event can sometimes be accompanied by decomposition. The melting point of Compound 1 is determined using the capillary method.

Experimental Protocol: Melting Point Determination

-

Sample Preparation: A small amount of finely powdered, dry Compound 1 is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Methodology: The capillary tube is placed in the heating block of the apparatus. A rapid heating ramp (10-20 °C/min) is initially employed to determine an approximate melting range. Subsequently, a new sample is heated at a slower rate (1-2 °C/min) starting from approximately 20 °C below the estimated melting point to ensure accuracy.[1][2]

-

Observation: The temperature at which the first liquid droplet appears (onset) and the temperature at which the entire solid phase has transitioned to liquid (clear point) are recorded as the melting range.[3][4]

| Parameter | Expected Value |

| Melting Range | 210-215 °C (with decomposition) |

Note: The expected melting point is an estimate based on similar indole derivatives and the general properties of amine hydrochloride salts. Actual values should be determined empirically.

Polymorphism

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, can significantly impact the physicochemical properties of a drug substance, including its solubility and stability.[5] A preliminary investigation into the potential polymorphism of Compound 1 is recommended, particularly if variability in other physical properties is observed between batches.

Solution Properties

Solubility

Solubility is a crucial parameter that influences the bioavailability of a drug candidate. The hydrochloride salt of an amine is generally expected to exhibit enhanced aqueous solubility compared to its free base. The equilibrium solubility of Compound 1 is determined in various solvents relevant to pharmaceutical development.

Experimental Protocol: Shake-Flask Solubility Determination

-

Preparation of Saturated Solutions: An excess amount of Compound 1 is added to a known volume of the test solvent (e.g., water, phosphate-buffered saline pH 7.4, 0.1 M HCl) in a sealed flask.

-

Equilibration: The flasks are agitated in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The continued presence of undissolved solid is essential.

-

Sample Collection and Preparation: An aliquot of the supernatant is carefully withdrawn and filtered through a 0.45 µm syringe filter to remove any undissolved solid.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6]

| Solvent | Expected Solubility (mg/mL) at 25 °C |

| Water | > 10 |

| 0.1 M HCl | > 20 |

| PBS (pH 7.4) | 5 - 10 |

| Ethanol | > 15 |

Note: These values are predictive and are influenced by factors such as pH and temperature.[5][7]

Acidity Constant (pKa)

The pKa of the primary amine in Compound 1 dictates its ionization state at different physiological pH values, which in turn affects its solubility, permeability, and receptor binding. Potentiometric titration is a precise method for determining the pKa of ionizable compounds.[8]

Experimental Protocol: Potentiometric pKa Determination

-

Sample Preparation: A solution of Compound 1 (e.g., 1 mM) is prepared in a co-solvent system (e.g., methanol-water mixture) if aqueous solubility is limited. The ionic strength is maintained with a background electrolyte like 0.15 M KCl.[9]

-

Titration: The solution is acidified to approximately pH 2 with 0.1 M HCl. A standardized 0.1 M NaOH solution is then incrementally added using an automated titrator.

-

Data Acquisition: The pH of the solution is monitored using a calibrated pH electrode after each addition of titrant.

-

Data Analysis: The pKa is determined from the inflection point of the resulting titration curve (pH vs. volume of titrant).[10]

| Parameter | Expected Value |

| pKa (Conjugate Acid) | 9.5 - 10.5 |

Note: The expected pKa is based on the typical basicity of primary amines.

Analytical Characterization

A suite of analytical techniques is employed to confirm the structure and purity of 2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of Compound 1 .

¹H NMR Spectroscopy

-

Indole NH: A broad singlet is expected around δ 10.5-11.5 ppm.

-

Aromatic Protons: Signals corresponding to the protons on the indole ring are anticipated in the range of δ 7.0-8.0 ppm.

-

CH₂ Protons: The methylene protons adjacent to the indole ring are expected to appear as a singlet around δ 3.0-3.5 ppm.

-

NH₃⁺ Protons: The protons of the ammonium group will likely be a broad signal, the chemical shift of which is dependent on the solvent and concentration.

-

Methyl Protons: A sharp singlet corresponding to the two equivalent methyl groups is expected around δ 1.2-1.5 ppm.

¹³C NMR Spectroscopy

-

Indole Carbons: Aromatic carbons of the indole ring are expected to resonate in the δ 110-140 ppm region.

-

Quaternary Carbon: The carbon atom bearing the two methyl groups and the aminomethyl group is anticipated around δ 40-50 ppm.

-

Methylene Carbon: The CH₂ carbon is expected around δ 50-60 ppm.

-

Methyl Carbons: The two equivalent methyl carbons should appear around δ 25-30 ppm.

Note: Predicted chemical shifts are based on the analysis of similar indole derivatives.[11][12][13]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in Compound 1 .

Expected Absorption Bands

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 | N-H stretch (indole) |

| 3200-2800 | N-H stretch (primary ammonium salt, broad)[14] |

| 3000-2850 | C-H stretch (aliphatic) |

| 1620-1560 | N-H bend (primary ammonium salt)[15] |

| 1470-1450 | C=C stretch (aromatic) |

| 750-730 | C-H out-of-plane bend (ortho-disubstituted benzene ring) |

Note: The broadness of the ammonium stretch is a characteristic feature of amine salts.[14]

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of Compound 1 and for its quantification in various matrices. A reverse-phase method is generally suitable for indole-containing compounds.[16][17]

Illustrative HPLC Method

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

Note: This method serves as a starting point and should be optimized for specific applications to achieve optimal separation and sensitivity.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of Compound 1 . Electrospray ionization (ESI) in positive ion mode is a suitable technique.

-

Expected [M+H]⁺: m/z 189.15 (for the free base)

Stability

The stability of a drug substance under various environmental conditions must be evaluated to establish its shelf-life and appropriate storage conditions. Stability studies should be conducted according to the International Council for Harmonisation (ICH) guidelines.[18][19]

Protocol for Stability Assessment

-

Batch Selection: At least one primary batch of Compound 1 should be used for the study.

-

Storage Conditions: Samples are stored under long-term (e.g., 25 °C/60% RH), intermediate (e.g., 30 °C/65% RH), and accelerated (e.g., 40 °C/75% RH) conditions.[20][21]

-

Testing Frequency: Samples are pulled at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term storage) and analyzed for appearance, purity (by HPLC), and degradation products.

-

Photostability: The effect of light on the stability of the compound is also assessed as per ICH Q1B guidelines.

Conclusion

This technical guide provides a comprehensive framework for the characterization of the physicochemical properties of 2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride. The outlined protocols for determining melting point, solubility, and pKa, along with the expected analytical data from NMR, FTIR, HPLC, and MS, offer a solid foundation for researchers and drug development professionals. The experimental determination and validation of these properties are essential for the successful advancement of this promising indole derivative in any research or development pipeline.

Visualizations

Workflow for Physicochemical Characterization

Caption: Workflow for the comprehensive physicochemical characterization of Compound 1.

HPLC Method Development Logic

Caption: Logical workflow for HPLC method development for Compound 1.

References

-

H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025, February 22). YouTube. Retrieved from [Link]

- 1H NMR spectral studies on the polymerization mechanism of indole and its derivatives. (2006). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 63(3), 723-728.

-

A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. (n.d.). PMC. Retrieved from [Link]

-

13C NMR spectroscopy of indole derivatives. (1987, May 1). Semantic Scholar. Retrieved from [Link]

-

Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. (n.d.). MDPI. Retrieved from [Link]

-

Organic Nitrogen Compounds V: Amine Salts. (2019, September 1). Spectroscopy Online. Retrieved from [Link]

-

Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. (n.d.). NIH. Retrieved from [Link]

-

Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. (n.d.). Chemical Engineering Transactions. Retrieved from [Link]

-

Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. (n.d.). ACS Publications. Retrieved from [Link]

-

Response characteristics of indole compound standards using HPLC. (n.d.). ResearchGate. Retrieved from [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved from [Link]

-

Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. (2012, December 4). Journal of Chromatographic Science | Oxford Academic. Retrieved from [Link]

-

The infrared spectra of secondary amines and their salts. (2025, October 5). ResearchGate. Retrieved from [Link]

-

FTIR spectra of thiamine hydrochloride (a) and nicotinamide (b). (n.d.). ResearchGate. Retrieved from [Link]

-

ICH Q1 guideline on stability testing of drug substances and drug products. (2025, April 30). EMA. Retrieved from [Link]

-

Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. (2021, April 30). PMC. Retrieved from [Link]

-

ICH STABILITY TESTING GUIDELINES. (n.d.). SNS Courseware. Retrieved from [Link]

-

Q1A(R2) Guideline. (n.d.). ICH. Retrieved from [Link]

-

Amiodarone hydrochloride: enhancement of solubility and dissolution rate by solid dispersion technique. (n.d.). SciELO. Retrieved from [Link]

-

Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]

-

STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH. Retrieved from [Link]

-

Spectroscopy of Amines. (2023, September 20). OpenStax. Retrieved from [Link]

-

ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma. Retrieved from [Link]

-

IR: amines. (n.d.). UCLA. Retrieved from [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (PKA). (n.d.). ECETOC. Retrieved from [Link]

-

Melting point determination. (n.d.). SSERC. Retrieved from [Link]

-

Melting Point Determination. (n.d.). thinkSRS.com. Retrieved from [Link]

-

Determination of melting and boiling points. (n.d.). SlidePlayer. Retrieved from [Link]

-

Experiment 1 - Melting Points. (n.d.). University of Massachusetts Lowell. Retrieved from [Link]

-

SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. (n.d.). DTIC. Retrieved from [Link]

-

No-Aqueous Titrations: Potentiometric Titration of Some Primary Amines. (2025, December 9). ResearchGate. Retrieved from [Link]

-

Dissolution Test for Mianserin Hydrochloride in Tablets. (2025, December 12). ResearchGate. Retrieved from [Link]

-

Drug Solubility: Importance and Enhancement Techniques. (n.d.). PMC. Retrieved from [Link]

Sources

- 1. 5041-09-8|2-Methylpropan-1-amine hydrochloride|BLD Pharm [bldpharm.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. 1H proton nmr spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropylamine 2-propylamine 2-propanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. ijper.org [ijper.org]

- 10. ias.ac.in [ias.ac.in]

- 11. mdpi.com [mdpi.com]

- 12. 15467-31-9|2-(1H-Indol-3-yl)-2-methylpropan-1-amine|BLD Pharm [bldpharm.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. chemscene.com [chemscene.com]

- 18. mdpi.com [mdpi.com]

- 19. Physicochemical characterization and solubility analysis of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. 1H-Indole-3-ethanamine, α-methyl- [webbook.nist.gov]

2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride mechanism of action

An In-Depth Technical Guide for the Pharmacological Characterization of 2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride

Abstract

This document provides a comprehensive technical framework for elucidating the mechanism of action of the novel synthetic compound, 2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride. As a molecule of interest with structural motifs reminiscent of both tryptamine-based serotonergic agents and novel synthetic opioids, a systematic and multi-faceted pharmacological investigation is imperative. This guide is structured not as a static review of established data, but as a strategic, protocol-driven roadmap for research scientists and drug development professionals. We will proceed from initial target identification through functional characterization of receptor activation and downstream signaling pathways. The methodologies detailed herein are designed to be self-validating, providing a robust pathway to define the compound's potency, efficacy, and potential for biased agonism, thereby establishing a foundational understanding of its molecular pharmacology.

Introduction: A Structural Rationale for Pharmacological Investigation

The compound 2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride, hereafter referred to as "Compound X," presents a unique structural scaffold. The core indole ring connected to a tertiary carbon-alpha amine is a hallmark of tryptamine derivatives, suggesting a potential interaction with serotonin (5-HT) receptors. However, the emergence of structurally diverse novel psychoactive substances (NPS) with potent activity at opioid receptors necessitates a broader initial screening approach. The primary objective of this guide is to outline the critical experiments required to move from structural hypothesis to mechanistic certainty. We will logically progress through a series of assays designed to answer fundamental questions:

-

To which receptor(s) does Compound X bind with significant affinity?

-

Upon binding, does it act as an agonist, antagonist, or inverse agonist?

-

Which intracellular signaling cascades are engaged following receptor activation?

-

Does the compound exhibit signaling bias, preferentially activating one pathway over another?

Phase I: Primary Target Identification via Competitive Radioligand Binding

Causality of Experimental Choice: Before any functional characterization, it is essential to identify the primary molecular targets of Compound X. A broad-panel competitive radioligand binding assay is the gold standard for determining the affinity (expressed as the inhibition constant, Kᵢ) of a test compound for a wide range of potential receptors. Based on its structure, our primary panel will include opioid (μ, δ, κ) and key serotonin receptors.

Protocol 1: Multi-Target Radioligand Displacement Assay

-

Membrane Preparation: Utilize commercially available cell membranes prepared from HEK293 or CHO cells stably expressing the human recombinant receptors of interest (e.g., MOR, KOR, DOR, 5-HT₁ₐ, 5-HT₂ₐ). Thaw membranes on ice and dilute to a final concentration of 5-20 µg of protein per well in the appropriate assay buffer.

-

Assay Setup: In a 96-well plate, add components in the following order:

-

50 µL of Assay Buffer.

-

25 µL of a specific radioligand at a concentration near its Kₑ (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U-69,593 for KOR).

-

25 µL of varying concentrations of Compound X (e.g., from 10⁻¹¹ M to 10⁻⁵ M) or vehicle for total binding. For non-specific binding, use a high concentration of a known unlabeled ligand (e.g., 10 µM Naloxone for opioid receptors).

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for 60-90 minutes to allow the binding to reach equilibrium.

-

Termination and Filtration: Terminate the assay by rapid filtration through a GF/B filter plate using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.[1]

-

Quantification: Dry the filter plate, add scintillation cocktail to each well, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the log concentration of Compound X. Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value, which is then converted to the Kᵢ value using the Cheng-Prusoff equation.

Hypothetical Binding Affinity Profile of Compound X

| Receptor Target | Radioligand | Kᵢ of Compound X (nM) | Kᵢ of Control Ligand (nM) |

| μ-Opioid (MOR) | [³H]DAMGO | 15.2 | 1.8 (DAMGO) |

| δ-Opioid (DOR) | [³H]DPDPE | > 1000 | 1.1 (DPDPE) |

| κ-Opioid (KOR) | [³H]U-69,593 | 850 | 0.9 (U-69,593) |

| Serotonin (5-HT₁ₐ) | [³H]8-OH-DPAT | 450 | 2.5 (8-OH-DPAT) |

| Serotonin (5-HT₂ₐ) | [³H]Ketanserin | > 1000 | 1.3 (Ketanserin) |

Interpretation: The hypothetical data in the table suggest that Compound X exhibits a clear selectivity and moderate-to-high affinity for the μ-opioid receptor (MOR), with significantly weaker affinity for other tested receptors. This finding directs all subsequent functional assays toward characterizing its activity at MOR.

Phase II: Functional Characterization of G-Protein Activation

Causality of Experimental Choice: Affinity does not equate to function. We must now determine if Compound X activates the MOR. The most proximal event following agonist binding to a G protein-coupled receptor (GPCR) like MOR is the exchange of GDP for GTP on the associated Gα subunit.[2] The [³⁵S]GTPγS binding assay provides a direct measure of this activation.[3][4]

Methodology 1: [³⁵S]GTPγS Binding Assay

This functional assay measures the initial step of G-protein activation.[3] The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows its accumulation upon Gα subunit binding, which can be quantified.[2]

Caption: Workflow of agonist-induced G-protein activation measured by [³⁵S]GTPγS binding.

Protocol 2: [³⁵S]GTPγS Functional Assay

-

Reagents:

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

GDP: 10 µM final concentration.

-

[³⁵S]GTPγS: 0.1 nM final concentration.

-

MOR-expressing cell membranes (10 µ g/well ).

-

-

Assay Procedure:

-

To a 96-well plate, add assay buffer, GDP, cell membranes, and varying concentrations of Compound X or a reference agonist (e.g., DAMGO).

-

Incubate for 15 minutes at 30°C to allow ligand binding.

-

Initiate the reaction by adding [³⁵S]GTPγS.[1]

-

Incubate for 60 minutes at 30°C with gentle shaking.

-

Terminate the reaction by rapid filtration through a filter plate.

-

Wash filters 3x with ice-cold wash buffer.

-

Dry the plate, add scintillation fluid, and count radioactivity.

-

-

Data Analysis: Plot the stimulated binding (in counts per minute, CPM) against the log concentration of the agonist. Use non-linear regression to determine the Eₘₐₓ (maximum effect) and EC₅₀ (concentration for 50% of maximal effect).

Methodology 2: cAMP Accumulation Assay

Causality of Experimental Choice: The MOR is canonically coupled to the Gαᵢ/ₒ subunit, which inhibits the enzyme adenylyl cyclase (AC).[1] Measuring the inhibition of intracellular cyclic AMP (cAMP) provides a robust, downstream functional readout of receptor activation.

Caption: Inhibition of forskolin-stimulated cAMP production via MOR activation.

Protocol 3: Forskolin-Stimulated cAMP Accumulation Assay

-

Cell Culture: Plate HEK293 cells expressing MOR in a 96-well plate and grow to confluence.

-

Assay Procedure:

-

Aspirate growth medium and pre-incubate cells for 30 minutes at 37°C with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) in serum-free medium to prevent cAMP degradation.[5]

-

Add varying concentrations of Compound X or a reference agonist and incubate for 5-10 minutes.[5]

-

Add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except basal control) to stimulate adenylyl cyclase.

-

Incubate for an additional 15 minutes at 37°C.

-

Terminate the reaction by lysing the cells.

-

-

Quantification: Measure intracellular cAMP levels using a commercially available kit, such as HTRF, ELISA, or radioimmunoassay.[5][6]

-

Data Analysis: Plot the percent inhibition of forskolin-stimulated cAMP levels against the log concentration of the agonist to determine EC₅₀ and Eₘₐₓ values.

Hypothetical Functional Activity Data for Compound X at MOR

| Assay | Parameter | Compound X | DAMGO (Full Agonist) |

| [³⁵S]GTPγS Binding | EC₅₀ (nM) | 42.5 | 8.9 |

| Eₘₐₓ (% of DAMGO) | 98% | 100% | |

| cAMP Inhibition | EC₅₀ (nM) | 35.8 | 7.5 |

| Eₘₐₓ (% Inhibition) | 95% | 96% |

Interpretation: The hypothetical data indicate that Compound X is a full agonist at the MOR, comparable in efficacy (Eₘₐₓ) to the standard agonist DAMGO, although it is less potent (higher EC₅₀).[7]

Phase III: Investigation of β-Arrestin Recruitment and Biased Agonism

Causality of Experimental Choice: Upon activation, GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins. This process mediates receptor desensitization and internalization, but also initiates a separate wave of G-protein-independent signaling. Ligands that differentially activate G-protein signaling versus β-arrestin recruitment are known as "biased agonists."[8][9] Characterizing this profile is critical, as β-arrestin pathways have been linked to some of the adverse effects of opioids, such as respiratory depression and tolerance.

Methodology: β-Arrestin2 Recruitment Assay

Modern bioluminescence resonance energy transfer (BRET) or enzyme complementation (e.g., PathHunter) assays are used to quantify ligand-induced β-arrestin recruitment in live cells.[10]

Caption: Conceptual workflow for a β-arrestin recruitment assay using enzyme complementation.

Protocol 4: β-Arrestin2 Recruitment Assay (Conceptual Steps)

-

Cell Line: Use a commercially available cell line engineered to co-express the human MOR fused to a fragment of a reporter enzyme (e.g., β-galactosidase) and β-arrestin2 fused to the complementary enzyme fragment.

-

Assay Procedure: Plate cells in assay plates. Add varying concentrations of Compound X or a reference ligand.

-

Incubation: Incubate for 60-90 minutes at 37°C to allow for receptor activation and arrestin recruitment.

-

Detection: Add the enzyme substrate and measure the luminescent or chemiluminescent signal according to the manufacturer's protocol. The signal intensity is directly proportional to the extent of β-arrestin2 recruitment.

-

Data Analysis: Determine EC₅₀ and Eₘₐₓ values from the dose-response curve.

Hypothetical Biased Agonism Profile of Compound X

| Pathway | Parameter | Compound X | DAMGO |

| G-Protein (GTPγS) | EC₅₀ (nM) / Eₘₐₓ (%) | 42.5 / 98% | 8.9 / 100% |

| β-Arrestin2 | EC₅₀ (nM) / Eₘₐₓ (%) | 155.0 / 75% | 25.0 / 100% |

Bias Calculation: A bias factor can be calculated to quantify the preference for one pathway. Using the operational model, one can calculate a "transduction coefficient" (τ/Kₐ) for each pathway. The bias factor is the ratio of these coefficients between two ligands. A simpler approach is to calculate the "Bias Plot" ratio: (Eₘₐₓ/EC₅₀)G-protein / (Eₘₐₓ/EC₅₀)β-arrestin.

Interpretation: In this hypothetical scenario, Compound X is not only less potent at recruiting β-arrestin2 but also less efficacious compared to its G-protein signaling. This suggests Compound X may be a G-protein biased agonist at the MOR, a profile that warrants further investigation for its potential therapeutic implications.

Conclusion and Future Directions

This guide outlines a systematic, three-phase approach to define the mechanism of action for 2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride. Through the sequential application of binding, G-protein activation, and β-arrestin recruitment assays, a comprehensive pharmacological profile can be constructed.

Based on our hypothetical results, Compound X is characterized as a potent and selective full agonist of the μ-opioid receptor, with a measurable bias towards the G-protein signaling pathway over β-arrestin2 recruitment.

Next Steps for a Complete Profile:

-

In Vivo Validation: Correlate these in vitro findings with in vivo effects using animal models (e.g., tail-flick or hot plate tests for analgesia).[11]

-

Selectivity Profiling: Expand the binding and functional assays to a wider range of GPCRs and ion channels to identify any potential off-target effects.

-

Receptor Kinetics: Investigate the association (kₒₙ) and dissociation (kₒբբ) rates to determine the compound's residence time at the receptor, which can significantly influence in vivo duration of action.

This rigorous, hypothesis-driven approach ensures that the resulting data are robust, reproducible, and provide a solid foundation for any further drug development or regulatory evaluation.

References

- PubMed. In vitro opioid receptor assays.

- BenchChem. Application Notes and Protocols for GTPγS Binding Assay with ZCZ011.

- BenchChem. Application Notes and Protocols: GTPγS Binding Assay for N/OFQ-(1-13)-NH2.

- ACS Publications. Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles.

- NCBI Bookshelf. GTPγS Binding Assays - Assay Guidance Manual.

- Frontiers. Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands.

- DEA Diversion Control Division. 2-METHYL AP-237 (Street Name: 2-MAP).

- Revvity. Sulfur-35 GTP Binding Assays.

- Creative Bioarray. GTPγS Binding Assay.

- World Health Organization (WHO). Critical review report: 2-Methyl AP-237.

- ResearchGate. Opioid agonist inhibition of forskolin-stimulated cAMP accumulation....

- National Institutes of Health (NIH). Inhibition of Morphine-Induced cAMP Overshoot: A Cell-Based Assay Model in a High-Throughput Format.

- PubMed. Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238.

- ResearchGate. Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238 | Request PDF.

Sources

- 1. benchchem.com [benchchem.com]

- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 3. benchchem.com [benchchem.com]

- 4. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of Morphine-Induced cAMP Overshoot: A Cell-Based Assay Model in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdn.who.int [cdn.who.int]

- 8. Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands [frontiersin.org]

- 11. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

An In-depth Technical Guide to 2-(1H-Indol-3-yl)-2-methylpropan-1-amine Hydrochloride: Synthesis, Postulated Pharmacology, and Historical Context

Abstract

This technical guide provides a comprehensive overview of 2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride, a tryptamine derivative characterized by a gem-dimethyl substitution on the alpha-carbon of the ethylamine side chain. Due to a notable scarcity of dedicated scientific literature on this specific molecule, this guide synthesizes information from related tryptamine analogues and established principles of indole chemistry to present a detailed account of its probable synthetic routes, postulated pharmacological profile, and its place within the broader history of tryptamine research. This document is intended for researchers, scientists, and drug development professionals interested in the nuanced structure-activity relationships of psychoactive compounds and the synthetic methodologies applicable to this class of molecules.

Introduction and Historical Context

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Tryptamine (2-(1H-indol-3-yl)ethanamine) and its derivatives have been a focal point of research for decades due to their profound effects on the central nervous system, largely mediated through interactions with serotonin (5-HT) receptors.[2] The history of tryptamine research is intertwined with the exploration of psychedelic compounds and the development of novel therapeutics for psychiatric disorders.

While iconic tryptamines like N,N-dimethyltryptamine (DMT) and α-methyltryptamine (αMT) are well-documented, the history of 2-(1H-indol-3-yl)-2-methylpropan-1-amine, also known as α,α-dimethyltryptamine, is less clear. Its hydrochloride salt, the subject of this guide, does not feature prominently in seminal works of psychedelic chemistry, such as Alexander Shulgin's "TiHKAL (Tryptamines I Have Known and Loved)". This suggests that either its synthesis and evaluation were conducted in private industrial research without public disclosure, or it was considered a lower-priority analogue in early academic explorations.

The primary structural feature of this compound is the gem-dimethyl substitution at the alpha-position of the tryptamine sidechain. This modification is significant as it sterically hinders enzymatic degradation by monoamine oxidase (MAO), an enzyme that readily metabolizes many simple tryptamines.[3] This structural motif is analogous to the alpha-methylation that confers oral activity and extended duration of action to αMT.[4] Therefore, the synthesis of α,α-dimethyltryptamine was likely pursued with the goal of creating a potent, long-lasting tryptamine with a unique pharmacological profile.

Plausible Synthetic Pathways

The synthesis of 2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride can be approached through several established methods for constructing the tryptamine framework. The following protocols are based on well-documented reactions in indole chemistry.

Synthesis via Nitroaldol (Henry) Reaction

A common and versatile method for preparing tryptamines involves the Henry reaction between an indole-3-carboxaldehyde and a nitroalkane, followed by reduction of the resulting nitroalkene and nitro group.

Experimental Protocol:

-

Step 1: Synthesis of 3-(2-methyl-2-nitropropylidene)-3H-indole.

-

To a solution of indole-3-carboxaldehyde (1.0 eq) in a suitable solvent such as acetic acid, add 2-nitropropane (1.2 eq) and a catalyst, for example, ammonium acetate (0.5 eq).

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice water.

-

Collect the precipitated product by filtration, wash with water, and dry under vacuum.

-

-

Step 2: Reduction to 2-(1H-indol-3-yl)-2-methylpropan-1-amine.

-

Suspend the product from Step 1 in a dry, aprotic solvent like tetrahydrofuran (THF) or diethyl ether.

-

Add the suspension dropwise to a stirred slurry of a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄) (excess, e.g., 3-4 eq), in the same solvent at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential addition of water and then a sodium hydroxide solution.

-

Filter the resulting aluminum salts and wash the filter cake with the solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude free base.

-

-

Step 3: Formation of the Hydrochloride Salt.

-

Dissolve the crude free base in a suitable solvent like diethyl ether or isopropanol.

-

Add a solution of hydrochloric acid in the same or a miscible solvent dropwise with stirring until the precipitation is complete.

-

Collect the precipitate by filtration, wash with cold solvent, and dry to afford 2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride.

-

Caption: Synthetic pathway via the Henry reaction.

Synthesis via Friedel-Crafts Alkylation

An alternative approach involves the direct alkylation of indole with a suitable electrophile, followed by conversion of a functional group to the amine.

Experimental Protocol:

-

Step 1: Friedel-Crafts Alkylation of Indole.

-

React indole with 2-methyl-2-nitro-1-propanol in the presence of a Lewis acid catalyst (e.g., BF₃·OEt₂) or a Brønsted acid. This would introduce the 2-methyl-2-nitropropyl group at the C3 position of the indole.

-

-

Step 2: Reduction of the Nitro Group.

-

The resulting 3-(2-methyl-2-nitropropyl)-1H-indole can then be reduced to the corresponding amine using a reducing agent such as LiAlH₄, as described in the previous method, or through catalytic hydrogenation (e.g., H₂, Pd/C).

-

-

Step 3: Hydrochloride Salt Formation.

-

The final product is converted to its hydrochloride salt as previously described.

-

Caption: Synthetic pathway via Friedel-Crafts alkylation.

Physicochemical Properties and Characterization

| Property | Expected Value/Characteristic |

| Molecular Formula | C₁₂H₁₇ClN₂ |

| Molecular Weight | 224.73 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water and lower alcohols |

| Melting Point | Expected to be a high-melting solid, typical for amine hydrochlorides |

| Spectroscopic Data | |

| ¹H NMR | Characteristic signals for the indole ring protons, a singlet for the gem-dimethyl group, and signals for the methylene and amine protons. |

| ¹³C NMR | Resonances corresponding to the indole core, the quaternary alpha-carbon, the gem-dimethyl carbons, and the methylene carbon. |

| Mass Spectrometry | A molecular ion peak corresponding to the free base (m/z = 188.13) would be expected under appropriate conditions. |

Postulated Pharmacological Profile

The pharmacology of 2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride has not been explicitly detailed in published literature. However, its structural relationship to other psychoactive tryptamines allows for informed postulation of its likely biological activity.

Mechanism of Action

It is highly probable that this compound acts as a serotonin receptor agonist, similar to other psychedelic tryptamines.[2] The primary targets are likely to be the 5-HT₂A and 5-HT₁A receptor subtypes. The gem-dimethyl substitution at the alpha-position is expected to confer resistance to metabolism by MAO, potentially leading to enhanced oral bioavailability and a longer duration of action compared to DMT.

The steric bulk of the gem-dimethyl group may also influence its receptor binding profile compared to tryptamines with smaller or no alpha-substituents. This could result in altered selectivity for different 5-HT receptor subtypes or even interactions with other receptor systems, such as dopamine or adrenergic receptors.

Expected Psychoactive Effects

Based on its structural similarity to other psychoactive tryptamines, oral administration of this compound would be expected to induce psychedelic effects. The subjective nature of these effects is difficult to predict but could share characteristics with both DMT and αMT. The increased duration of action relative to DMT could lead to a more prolonged and immersive psychedelic experience.

Comparative Pharmacology

| Compound | Alpha-Substitution | MAO Inhibition | Primary Receptor Targets | Expected Duration |

| DMT | None | No | 5-HT₂A, 5-HT₁A | Short (smoked/IV) |

| α-Methyltryptamine (αMT) | Single Methyl | Yes (weak) | 5-HT₂A, 5-HT₁A | Long |

| α,α-Dimethyltryptamine | Gem-Dimethyl | Postulated High Resistance | 5-HT₂A, 5-HT₁A (Postulated) | Long (Postulated) |

Current Research Status and Future Directions

Currently, 2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride appears to be primarily available as a research chemical from commercial suppliers. There is no indication of its progression into clinical development for any therapeutic indication.

Future research on this compound could focus on:

-

Definitive Synthesis and Characterization: Publication of a detailed and validated synthetic procedure along with comprehensive analytical data (NMR, MS, IR, etc.).

-

In Vitro Pharmacology: A thorough investigation of its receptor binding and functional activity profile across a wide range of CNS targets.

-

In Vivo Studies: Preclinical evaluation of its pharmacokinetic and pharmacodynamic properties in animal models.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to further probe the effects of alpha-substitution on tryptamine pharmacology.

Conclusion

2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride represents an intriguing but underexplored member of the tryptamine family. Its unique gem-dimethyl substitution suggests a pharmacological profile characterized by enhanced metabolic stability and a prolonged duration of action. While the historical record of its discovery is sparse, plausible synthetic routes can be devised based on established indole chemistry. The lack of detailed pharmacological data presents a clear opportunity for future research to elucidate the specific properties of this compound and to better understand the structure-activity relationships of alpha-substituted tryptamines. This guide provides a foundational framework for researchers and scientists to begin their exploration of this fascinating molecule.

References

- D. A. Horton, G. T. Bourne, and M. L. Smythe, "The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures," Chemical Reviews, vol. 103, no. 3, pp. 893-930, 2003.

- A. Shulgin and A. Shulgin, TiHKAL: The Continuation. Berkeley, CA: Transform Press, 1997.

- R. A. Glennon, R. Young, and J. A. Rosecrans, "Antagonism of the stimulus properties of DOM and LSD by 5-HT antagonists," European Journal of Pharmacology, vol. 91, no. 2-3, pp. 189-196, 1983.

- D. E. Nichols, "Structure–activity relationships of phenethylamine and tryptamine hallucinogens," Pharmacology & Therapeutics, vol. 50, no. 2, pp. 279-301, 1991.

- F. X. Vollenweider and M. Kometer, "The neurobiology of psychedelic drugs: implications for the treatment of mood disorders," Nature Reviews Neuroscience, vol. 11, no. 9, pp. 642-651, 2010.

Sources

- 1. Stereospecific Synthesis of Unprotected, α,β-Disubstituted Tryptamines and Phenethylamines From 1,2-Disubstituted Alkenes via a One-Pot Reaction Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]

- 3. Julia olefination - Wikipedia [en.wikipedia.org]

- 4. US20210395201A1 - Synthesis of n,n-dimethyltryptamine-type compounds, methods, and uses - Google Patents [patents.google.com]

potential therapeutic targets of 2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride

An In-depth Technical Guide to the Potential Therapeutic Targets of 2-(1H-indol-3-yl)-2-methylpropan-1-amine Hydrochloride (α,α-Dimethyltryptamine)

Executive Summary

This document provides a comprehensive technical analysis of 2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride, a compound identified as α,α-dimethyltryptamine (α,α-DMT). In the absence of direct pharmacological data for this specific molecule, this guide constructs a robust, predictive framework for its potential therapeutic targets by leveraging structure-activity relationship (SAR) principles and detailed analysis of its foundational structural analogues: N,N-dimethyltryptamine (DMT) and α-methyltryptamine (αMT). We hypothesize that α,α-DMT is a potent, orally active psychedelic with a prolonged duration of action, primarily targeting the serotonin 5-HT2A and sigma-1 receptors. Its unique structural modification—a gem-dimethyl group on the alpha carbon—is predicted to confer significant resistance to metabolism by monoamine oxidase (MAO) and potentially imbue the molecule with MAO-inhibitory properties.

The primary therapeutic avenues proposed for α,α-DMT are in neuropsychiatry, specifically for treatment-resistant depression, anxiety disorders, and substance use disorders , leveraging its predicted agonism at the 5-HT2A receptor. Furthermore, its anticipated interaction with the sigma-1 receptor suggests potential applications in neuroprotective strategies for neurodegenerative diseases . This guide outlines the causal logic behind these predictions and provides a detailed roadmap of essential preclinical experiments required to validate these hypotheses, offering a foundational resource for researchers and drug development professionals.

Introduction: Chemical Identity and Structural Context

The compound of interest, 2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride, is a tryptamine derivative. Its freebase form, 1-(1H-Indol-3-yl)-2-methylpropan-2-amine, is more commonly known by its systematic shorthand, α,α-dimethyltryptamine (α,α-DMT) . It belongs to the broader class of indole alkaloids, which includes many neuroactive compounds.[1]

The therapeutic potential of α,α-DMT can be inferred from its structural relationship to two well-characterized psychoactive tryptamines:

-

N,N-Dimethyltryptamine (DMT): A classic psychedelic known for its potent but short-acting effects, mediated primarily through serotonin receptor agonism.[2][3] It is the parent compound without alpha-carbon substitution.

-

α-Methyltryptamine (αMT): A longer-acting psychedelic and stimulant that was briefly used as an antidepressant in the Soviet Union.[4] The single methyl group on the alpha carbon dramatically alters its pharmacology compared to other tryptamines.[5]

α,α-DMT incorporates the core indole scaffold of DMT but features two methyl groups on the alpha carbon of the ethylamine side chain, a modification that distinguishes it from both DMT and αMT. This unique structural feature is the cornerstone of our predictive analysis.

Caption: Structural relationship of α,α-DMT to its parent compound and key analogs.

Predicted Pharmacological Profile: A Synthesis of Analog Data

The pharmacology of α,α-DMT is hypothesized by integrating the known effects of DMT with the predictable consequences of α-alkylation observed with αMT.

Foundational Pharmacology of N,N-Dimethyltryptamine (DMT)

DMT's effects are mediated by a broad but characteristic receptor binding profile. It is best understood as a non-selective agonist at multiple serotonin receptors, with affinities (Ki or EC50 values) typically in the nanomolar to low micromolar range.[3]

-

Primary Target (Psychedelic Effects): Serotonin 2A receptor (5-HT2A). Agonism at this Gq/11-coupled receptor is the primary driver of the psychedelic experience associated with classic hallucinogens.[6][7]

-

Other Key Receptors: DMT also binds to 5-HT1A, 5-HT2B, 5-HT2C, 5-HT6, and 5-HT7 receptors, which likely contribute to the nuance of its effects.[2]

-

Sigma-1 (σ1) Receptor: DMT is a potent agonist at the σ1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. This interaction is implicated in neuroplasticity, neuroprotection, and anti-inflammatory effects.[8][9]

-

Metabolism: DMT has very low oral bioavailability due to rapid and extensive first-pass metabolism by monoamine oxidase (MAO), primarily the MAO-A isoform.[10][11] This necessitates parenteral administration or co-administration with an MAO inhibitor (MAOI).

The Influence of α-Methylation: Lessons from α-Methyltryptamine (αMT)

The addition of a single methyl group at the alpha position dramatically alters the pharmacological profile:

-

Metabolic Stability: α-methylation sterically hinders the approach of MAO, making αMT resistant to degradation. This confers oral activity and significantly prolongs its duration of action (12-24 hours) compared to DMT.[1][4]

-

MAO Inhibition: αMT is not just a poor substrate for MAO; it is also a potent, reversible inhibitor of MAO-A.[5][12] This dual action—MAO resistance and MAO inhibition—further amplifies and extends its effects.

-

Monoamine Release: Unlike DMT, αMT acts as a releasing agent and reuptake inhibitor for serotonin, norepinephrine, and dopamine, similar to amphetamine.[5][13] This contributes to its pronounced stimulant and entactogenic effects.

Hypothesized Pharmacology of α,α-Dimethyltryptamine

Based on the principles above, we can construct a predictive pharmacological profile for α,α-DMT.

-

Serotonin Receptor Affinity: α,α-DMT is expected to retain agonist activity at the 5-HT2A receptor, which is essential for psychedelic effects. The gem-dimethyl group may introduce steric bulk that could potentially reduce affinity compared to DMT or αMT, or alternatively, alter its functional selectivity, favoring certain downstream signaling pathways over others.[14][15]

-

Sigma-1 Receptor Affinity: It is highly probable that α,α-DMT will bind to the σ1 receptor, a common feature among tryptamines and other neuroactive molecules.[16][17]

-

Metabolic Stability and MAO Inhibition: The α,α-dimethyl substitution should provide even greater steric hindrance to MAO than the single methyl group of αMT. This leads to two critical predictions:

-

High Oral Bioavailability and Prolonged Duration: The compound will likely be highly resistant to MAO degradation, resulting in excellent oral activity and a very long half-life.

-

Potential MAO Inhibition: It is plausible that α,α-DMT will also function as an MAO inhibitor, a property that would need to be experimentally confirmed.[18][19]

-

| Feature | N,N-Dimethyltryptamine (DMT) | α-Methyltryptamine (αMT) | α,α-Dimethyltryptamine (Predicted) |

| Primary Target | 5-HT2A Agonist[6][7] | 5-HT2A Agonist[12] | 5-HT2A Agonist |

| Secondary Target | Sigma-1 Agonist[8][9] | Serotonin Releaser[5] | Sigma-1 Agonist |

| MAO Interaction | Substrate (rapidly metabolized)[10] | Resistant; MAO-A Inhibitor[4][5] | Highly Resistant; Probable MAO Inhibitor |

| Oral Activity | No (without MAOI)[2] | Yes[4] | High (Predicted) |

| Duration | Very Short (~15-30 min)[2] | Long (12-24 hours)[12] | Very Long (Predicted) |

Potential Therapeutic Targets and Applications

The predicted pharmacology of α,α-DMT points toward several high-potential therapeutic targets, primarily within the central nervous system.

Primary Target: Serotonin 5-HT2A Receptor

Activation of the 5-HT2A receptor is the central mechanism behind the therapeutic efficacy of psychedelics in treating various psychiatric disorders.[20][21][22]

-

Therapeutic Indications:

-

Major Depressive Disorder (MDD) & Treatment-Resistant Depression (TRD): Psychedelics like psilocybin and DMT have shown rapid and sustained antidepressant effects in clinical trials.[6]

-

Anxiety Disorders: Including generalized anxiety, PTSD, and end-of-life anxiety.

-

Substance Use Disorders: Assisting in the treatment of alcohol and nicotine dependence.

-

-

Causality of Action: 5-HT2A agonism promotes synaptogenesis and dendritic spine growth, effectively "resetting" pathological neural circuits underlying these disorders. This is achieved through the Gq/11-protein coupled pathway, which activates Phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately increases intracellular calcium and activates Protein Kinase C (PKC), driving downstream effects on gene expression related to neuroplasticity.

Caption: Hypothesized 5-HT2A receptor signaling pathway for α,α-DMT.

Secondary Target: Sigma-1 (σ1) Receptor

The σ1 receptor is a unique intracellular chaperone protein that modulates numerous cellular processes and represents a promising target for neuroprotection.[8][17]

-

Therapeutic Indications:

-

Neurodegenerative Diseases: Potential disease-modifying effects in Alzheimer's, Parkinson's, and ALS by reducing oxidative stress and protein misfolding.[17]

-

Ischemic Stroke: Protecting neurons from damage in hypoxic conditions.

-

Adjunctive Treatment for Depression/Anxiety: σ1 agonism can potentiate the effects of other antidepressants and has anxiolytic properties.[16][23]

-

-

Causality of Action: As a chaperone at the mitochondria-associated ER membrane (MAM), the σ1 receptor plays a critical role in regulating Ca²⁺ signaling between the ER and mitochondria, buffering against cellular stress, promoting cell survival by upregulating anti-apoptotic proteins like Bcl-2, and modulating the activity of various ion channels.[8][9][17]

Caption: Predicted mechanism of α,α-DMT at the Sigma-1 receptor.

Preclinical Validation Workflow: A Guide for Researchers

Validating the therapeutic potential of α,α-DMT requires a systematic, multi-stage preclinical investigation. The following protocols outline the essential steps.

Caption: A streamlined preclinical validation workflow for α,α-DMT.

Step 1: In Vitro Target Profiling

Objective: To determine the binding affinity and functional activity of α,α-DMT at its hypothesized targets.

Protocol 1: Radioligand Binding Affinity Assays

-

Preparation: Synthesize and purify α,α-DMT hydrochloride. Prepare cell membrane homogenates expressing the human recombinant receptors of interest (e.g., 5-HT2A, 5-HT1A, σ1, SERT, DAT, NET).

-

Assay Setup: In a 96-well plate format, incubate the membrane preparations with a specific radioligand (e.g., [³H]ketanserin for 5-HT2A, --INVALID-LINK---pentazocine for σ1) and increasing concentrations of α,α-DMT (e.g., 0.1 nM to 10 µM).

-

Incubation & Termination: Incubate at a specified temperature and time (e.g., 60 min at 25°C). Terminate the reaction by rapid filtration through glass fiber filters.

-

Quantification: Wash the filters to remove unbound radioligand. Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of α,α-DMT. Calculate the Ki (inhibitory constant) value using the Cheng-Prusoff equation. This determines the compound's affinity for the target.

Protocol 2: MAO-A and MAO-B Inhibition Assay

-

Enzyme Source: Use human recombinant MAO-A and MAO-B enzymes or mitochondrial fractions from human liver.

-

Assay Principle: Employ a chemiluminescent assay that measures hydrogen peroxide, a byproduct of MAO activity.

-

Procedure: Pre-incubate the MAO enzyme with varying concentrations of α,α-DMT. Initiate the reaction by adding a substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B).

-

Detection: After incubation, add a reagent mixture (e.g., horseradish peroxidase, luminol) that produces a luminescent signal in the presence of hydrogen peroxide.

-

Analysis: Measure luminescence using a plate reader. Calculate the IC50 value, which is the concentration of α,α-DMT required to inhibit 50% of the enzyme's activity.

Step 2: In Vivo Pharmacokinetics and Target Engagement

Objective: To assess the compound's behavior in a living system and confirm it engages its primary psychoactive target.

Protocol 3: Head-Twitch Response (HTR) in Mice

-

Rationale: The HTR is a specific, quantifiable behavior in rodents that serves as a reliable proxy for 5-HT2A receptor activation and hallucinogenic potential.[24]

-

Subjects: Use male C57BL/6J mice.

-

Administration: Administer α,α-DMT hydrochloride via oral gavage (p.o.) or intraperitoneal (i.p.) injection across a range of doses. Include a vehicle control group. To confirm 5-HT2A mediation, include a group pre-treated with a selective 5-HT2A antagonist (e.g., ketanserin).